20S,24R-Epoxydammar-12,25-diol-3-one

描述

属性

IUPAC Name |

(5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O4/c1-25(2)20-10-15-28(6)21(27(20,5)13-11-22(25)32)17-19(31)24-18(9-14-29(24,28)7)30(8)16-12-23(34-30)26(3,4)33/h18-21,23-24,31,33H,9-17H2,1-8H3/t18-,19+,20-,21+,23+,24-,27-,28+,29+,30-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCDJPYINJXPKU-BDSQRYQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25279-15-6 |

Source

|

| Record name | 3-Dehydropyxinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025279156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-DEHYDROPYXINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCA3293YRJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 20S,24R-Epoxydammar-12,25-diol-3-one: Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dammarane-type triterpenoid (B12794562), 20S,24R-Epoxydammar-12,25-diol-3-one. It details its primary natural occurrences, including its isolation from the medicinal plant Pseudolarix kaempferi and its formation as a key metabolite of 20(S)-protopanaxadiol, a major aglycone of ginsenosides (B1230088) found in Panax species. This document synthesizes available data on its extraction and isolation, albeit quantitative yields remain largely uncharacterized in publicly accessible literature. Furthermore, this guide explores the known biological activities of closely related compounds and discusses the general signaling pathways modulated by dammarane (B1241002) triterpenoids, providing a foundational context for future research into the specific mechanisms of action of this compound.

Introduction

This compound is a tetracyclic triterpenoid belonging to the dammarane family.[1] These compounds are of significant interest to the pharmaceutical and medicinal chemistry communities due to their diverse and potent biological activities, which include anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3] Understanding the natural sources and biosynthetic pathways of this compound is crucial for its further investigation and potential therapeutic development.

Natural Sources

The primary documented natural sources of this compound are:

-

Pseudolarix kaempferi (Golden Larch): This compound has been isolated from the herbs of the golden larch tree, a plant with a history of use in traditional Chinese medicine.[4][5] While the presence of this triterpenoid is confirmed, there is a lack of quantitative data in the available scientific literature regarding its concentration in various parts of the plant.

-

Metabolite of 20(S)-protopanaxadiol (PPD): this compound is a significant metabolite of 20(S)-protopanaxadiol, which is an aglycone of ginsenosides, the primary active components of ginseng (Panax species).[6] The metabolic conversion of PPD to this compound occurs in human liver microsomes.[6]

Quantitative Data

A thorough review of existing literature reveals a notable absence of specific quantitative data regarding the concentration of this compound in its natural sources. The pharmacokinetic studies of 20(S)-protopanaxadiol have focused on the parent compound and its major metabolites, but the precise yield of this compound has not been consistently reported.[7][8]

Table 1: Summary of Pharmacokinetic Parameters of 20(S)-protopanaxadiol (Precursor) in Rats

| Parameter | Intravenous Administration (30 mg/kg) | Oral Administration (75 mg/kg) |

| t1/2, λz (h) | 6.25 | - |

| CL (l/h/kg) | 0.98 | - |

| Tmax (h) | - | 1.82 |

| Cmax (µg/ml) | - | 1.04 |

| Absolute Bioavailability (%) | - | 48.12 |

| Data sourced from a study on the pharmacokinetics of dammarane sapogenins in rats.[8] |

Experimental Protocols

General Extraction and Isolation of Dammarane-Type Triterpenoids

Experimental Workflow for Dammarane Triterpenoid Isolation

Caption: General workflow for the extraction and isolation of dammarane triterpenoids.

Methodology:

-

Preparation of Plant Material: The air-dried and powdered plant material (e.g., herbs of Pseudolarix kaempferi) is subjected to extraction.

-

Extraction: The powdered material is extracted exhaustively with a suitable solvent such as methanol or ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The fraction containing the target compound (typically the ethyl acetate or n-butanol fraction for triterpenoids) is collected.

-

Chromatographic Separation: The enriched fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Purification: Fractions containing the compound of interest are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Metabolic Formation from 20(S)-protopanaxadiol

The formation of this compound as a metabolite of 20(S)-protopanaxadiol has been studied in vitro using human liver microsomes.[6]

Metabolic Pathway of 20(S)-protopanaxadiol

Caption: Metabolic conversion of 20(S)-protopanaxadiol to its epoxide metabolite.

Signaling Pathways and Biological Activity

Direct studies on the signaling pathways modulated by this compound are currently not available in the scientific literature. However, the broader class of dammarane triterpenoids has been shown to interact with several key cellular signaling pathways. This information provides a valuable starting point for investigating the mechanism of action of this specific compound.

General Signaling Pathways Modulated by Dammarane Triterpenoids

References

- 1. nmppdb.com.ng [nmppdb.com.ng]

- 2. Dammarane-type triterpene ginsenoside-Rg18 inhibits human non-small cell lung cancer A549 cell proliferation via G1 phase arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (3alphaOH,20S,24S)-3,19:20,24-Diepoxydammarane-3,25-diol | C30H50O4 | CID 73804808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A novel dammarane triterpenoid alleviates atherosclerosis by activating the LXRα pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Natural Product | MedChemExpress [medchemexpress.eu]

- 6. Frontiers | Systematic studies on the kinetic process of 20(S)-protopanaxadiol in rats and dogs: absorption, distribution, metabolism and excretion [frontiersin.org]

- 7. Systematic studies on the kinetic process of 20(S)-protopanaxadiol in rats and dogs: absorption, distribution, metabolism and excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Different pharmacokinetics of the two structurally similar dammarane sapogenins, protopanaxatriol and protopanaxadiol, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The isolation and structural elucidation of four novel triterpene lactones, pseudolarolides A, B, C, and D, from Pseudolarix kaempferi - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Isolation of 20S,24R-Epoxydammar-12,25-diol-3-one from Pseudolarix kaempferi

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the isolation and characterization of 20S,24R-Epoxydammar-12,25-diol-3-one, a dammarane-type triterpenoid (B12794562), from the medicinal plant Pseudolarix kaempferi (Golden Larch).[1][2] This document provides a comprehensive overview of the compound's chemical properties, a detailed, adaptable experimental protocol for its extraction and purification, and a summary of its potential biological activities and associated signaling pathways. The methodologies outlined herein are based on established principles of natural product chemistry and are intended to serve as a foundational resource for researchers engaged in the study of novel therapeutic agents.

Introduction

Pseudolarix kaempferi, commonly known as the Golden Larch, is a coniferous tree that has been a source of various bioactive compounds. Among these are a variety of triterpenoids, a class of natural products known for their diverse pharmacological effects. This guide focuses on a specific dammarane-type triterpenoid, this compound. Dammarane (B1241002) triterpenoids have garnered significant interest in the scientific community due to their potential therapeutic applications, including anti-inflammatory and anti-cancer activities.[3] The structural elucidation and biological evaluation of these compounds are critical steps in the drug discovery and development process.

Compound Profile: this compound

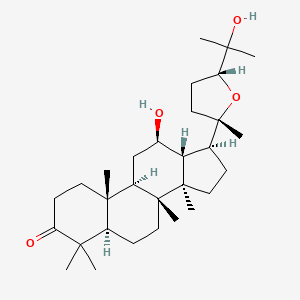

This molecule belongs to the dammarane family of triterpenoids, characterized by a four-ring steroidal nucleus.[3] The nomenclature specifies a ketone group at the 3rd carbon position, hydroxyl groups at the 12th and 25th positions, and an epoxide ring between the 20th and 24th carbons with a specific stereochemistry.

Chemical Structure

Figure 1. Chemical Structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the target compound.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₀O₄ | --INVALID-LINK-- |

| Molecular Weight | 474.7 g/mol | --INVALID-LINK-- |

| CAS Number | 25279-15-6 | --INVALID-LINK-- |

| Appearance | White to off-white powder (predicted) | General knowledge of purified triterpenoids |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.[4] | --INVALID-LINK-- |

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The following table presents key Nuclear Magnetic Resonance (NMR) data.

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| δ (ppm) | δ (ppm) |

| Data unavailable in a comprehensive, publicly accessible format. | Data unavailable in a comprehensive, publicly accessible format. |

Experimental Protocols

The following protocols are a composite of established methods for the isolation of dammarane-type triterpenoids from plant material and can be adapted for the specific isolation of this compound from Pseudolarix kaempferi.

Plant Material Collection and Preparation

The bark of Pseudolarix kaempferi is the primary source material. It should be collected and authenticated by a plant taxonomist. The bark is then washed, air-dried, and ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to solvent extraction to isolate the crude triterpenoid fraction.

Protocol:

-

Macerate the dried powder of Pseudolarix kaempferi bark in 95% ethanol (B145695) at room temperature for 72 hours with occasional stirring.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The triterpenoid fraction is expected to be concentrated in the less polar extracts.

Isolation and Purification

The crude extract containing the target compound is then subjected to a series of chromatographic separations.

Protocol:

-

Subject the chloroform or ethyl acetate fraction to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC), visualizing with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.

-

Pool fractions containing the compound of interest based on TLC profiles.

-

Further purify the enriched fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase of methanol (B129727) and water or acetonitrile (B52724) and water.

Characterization

The purified compound is characterized using spectroscopic methods to confirm its identity and purity.

Protocol:

-

Obtain ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC) spectra to elucidate the structure.

-

Perform High-Resolution Mass Spectrometry (HRMS) to determine the exact molecular weight and formula.

-

Utilize Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups.

Quantitative Data

The yield of this compound from Pseudolarix kaempferi can vary depending on several factors, including the age of the plant, the season of collection, and the extraction and purification methods employed. Specific yield data for this compound is not widely reported in the scientific literature.

Biological Activity and Signaling Pathways

While specific biological activities of this compound are not extensively documented, dammarane-type triterpenoids are known to exhibit a range of pharmacological effects, notably anti-inflammatory and anti-cancer activities.[3]

Proposed Anti-Inflammatory Mechanism

Dammarane triterpenoids have been shown to modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Liver X Receptor alpha (LXRα) pathways.

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some dammarane triterpenoids are thought to inhibit this process.

Caption: Proposed inhibition of the NF-κB signaling pathway.

LXRα Signaling Pathway: LXRα is a nuclear receptor that plays a crucial role in cholesterol homeostasis and the regulation of inflammation. Activation of LXRα can lead to the transrepression of inflammatory gene expression. Some dammarane triterpenoids have been identified as LXRα agonists.

Caption: Proposed activation of the LXRα signaling pathway.

Experimental Workflow

The overall process for the isolation and characterization of this compound is summarized in the following workflow diagram.

Caption: General workflow for isolation and analysis.

Conclusion

This technical guide provides a framework for the isolation, characterization, and potential biological investigation of this compound from Pseudolarix kaempferi. The detailed protocols and compiled data serve as a valuable resource for researchers in natural product chemistry and drug discovery. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | Natural Product | MedChemExpress [medchemexpress.eu]

- 2. Methods for the isolation and identification of triterpenes and sterols in medicinal plants | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]

- 3. nmppdb.com.ng [nmppdb.com.ng]

- 4. Cytotoxic diterpenoids from the bark of Pseudolarix kaempferi and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

20S,24R-Epoxydammar-12,25-diol-3-one physical and chemical properties

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological context of the dammarane-type triterpenoid (B12794562), 20S,24R-Epoxydammar-12,25-diol-3-one. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Core Compound Information

This compound is a tetracyclic triterpenoid belonging to the dammarane (B1241002) family. It has been identified as a metabolite of 20(S)-protopanaxadiol (PPD), a primary active aglycone of ginsenosides (B1230088) found in Panax ginseng.[1][2] The presence of an epoxide ring and hydroxyl groups in its structure suggests potential for diverse biological activities, a characteristic of many dammarane-type triterpenoids which are known for their anti-inflammatory and anti-tumor properties.[3]

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C30H50O4 | [3] |

| Molecular Weight | 474.7 g/mol | [3] |

| CAS Number | 25279-15-6 | |

| Appearance | Not specified (likely a solid) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| XLogP3-AA | 5.6 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 2 | [3] |

Spectral Data

Detailed spectral data is crucial for the unequivocal identification of this compound. While a comprehensive public repository of its NMR and mass spectra is not available, its identification as a metabolite of 20(S)-protopanaxadiol was achieved using high-resolution mass spectrometry. A summary of the key spectral information is provided in Table 2.

Table 2: Spectral Data for this compound

| Technique | Key Findings | Source |

| Mass Spectrometry (UPLC-Q-TOF-MS) | Identified as a metabolite of 20(S)-protopanaxadiol with a measured m/z that corresponds to the addition of one oxygen atom to the parent compound. | [1] |

| ¹³C NMR | Spectrum available in specialized databases. | [4] |

| ¹H NMR | Data not readily available in public domains. |

Experimental Protocols

The primary experimental context for this compound is its identification as a metabolite of 20(S)-protopanaxadiol. The following protocol outlines a general method for the identification of this and other PPD metabolites in biological matrices.

Identification of this compound as a Metabolite of 20(S)-protopanaxadiol

This protocol is based on the methodology described for the analysis of PPD metabolites in human plasma and urine.[1][5]

Objective: To identify and characterize metabolites of 20(S)-protopanaxadiol, including this compound, from a biological sample.

Methodology:

-

Sample Preparation:

-

Biological samples (e.g., plasma, urine, or hepatocyte incubation media) are subjected to protein precipitation, typically with a solvent like acetonitrile.

-

The supernatant is collected and dried under a stream of nitrogen.

-

The residue is reconstituted in a suitable solvent for chromatographic analysis.

-

-

Chromatographic Separation:

-

An Ultra-Performance Liquid Chromatography (UPLC) system equipped with a C18 reversed-phase column is used for separation.

-

A gradient elution is employed using a mobile phase consisting of an aqueous solution with a modifier (e.g., 0.5% formic acid) and an organic solvent (e.g., acetonitrile).

-

-

Mass Spectrometric Detection:

-

The eluent from the UPLC system is introduced into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

-

Mass spectra are acquired in full-scan mode to detect all potential metabolites.

-

Product ion scans (MS/MS) are performed on parent ions of interest to obtain fragmentation patterns for structural elucidation.

-

-

Data Analysis:

-

The accurate mass measurements from the Q-TOF MS are used to determine the elemental composition of the parent and fragment ions.

-

The fragmentation patterns are analyzed to identify the structure of the metabolites by comparing them to the fragmentation of the parent drug and known chemical principles.

-

Metabolite identification software can be used to aid in the structural elucidation.

-

Biological Context and Signaling Pathways

Direct studies on the biological activities and associated signaling pathways of this compound are currently limited. Its biological relevance is primarily understood through its role as a phase I metabolite of 20(S)-protopanaxadiol (PPD).[1] PPD itself is a pharmacologically active compound with a range of reported effects, including antidepressant, anti-cancer, and neuroprotective activities.[6]

Metabolic Formation of this compound

The formation of this compound occurs through the hepatic metabolism of PPD. The proposed metabolic pathway involves the oxidation of the dammarane side chain.[1][5]

Potential Biological Activities (Inferred from Parent Compound)

Given that this compound is a metabolite of PPD, it may contribute to the overall pharmacological profile of PPD. PPD has been shown to exert its effects through various signaling pathways. For instance, its potential in alleviating diabetic nephropathy is linked to the inhibition of the TGF-β1/Smads signaling pathway.[6] Furthermore, PPD has been demonstrated to induce apoptosis in hepatic stellate cells through the LKB1-AMPK signaling pathway.[7]

It is plausible that this compound may interact with components of these or other signaling cascades. However, dedicated studies are required to confirm its specific biological targets and mechanisms of action.

Conclusion and Future Directions

This compound is a naturally occurring triterpenoid metabolite with a chemical structure that suggests potential biological activity. While its physical and chemical properties are not yet fully characterized, its identification as a metabolite of the pharmacologically significant compound 20(S)-protopanaxadiol provides a strong impetus for further investigation.

Future research should focus on:

-

The isolation or chemical synthesis of this compound in quantities sufficient for comprehensive characterization.

-

The experimental determination of its physical properties, including melting point, boiling point, and quantitative solubility.

-

A thorough elucidation of its spectral properties, particularly ¹H and ¹³C NMR.

-

In-depth biological screening to determine its specific pharmacological activities.

-

Investigation of its mechanism of action and interaction with cellular signaling pathways.

Such studies will be crucial in understanding the contribution of this metabolite to the overall therapeutic effects of ginseng and in exploring its potential as a standalone therapeutic agent.

References

- 1. Tentative identification of 20(S)-protopanaxadiol metabolites in human plasma and urine using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. andor.tuni.fi [andor.tuni.fi]

- 3. nmppdb.com.ng [nmppdb.com.ng]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. 20S-Protopanaxadiol, an aglycosylated ginsenoside metabolite, induces hepatic stellate cell apoptosis through liver kinase B1–AMP-activated protein kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of Dammarane Triterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammarane-type triterpenoids are a class of tetracyclic triterpenoids that are widely distributed in various medicinal plants. Their basic structure consists of a four-ring carbon skeleton. This core structure can be modified with various functional groups, such as hydroxyl, carboxyl, and glycosyl moieties, leading to a vast diversity of dammarane (B1241002) triterpenoid (B12794562) derivatives. This structural diversity is mirrored by a broad spectrum of pharmacological activities, making them a compelling subject of research for drug discovery and development.

This technical guide provides an in-depth overview of the biological activity screening of dammarane triterpenoids, focusing on their anticancer, anti-inflammatory, antiviral, and neuroprotective properties. It includes detailed experimental protocols for key bioassays, a summary of quantitative activity data, and visualizations of relevant signaling pathways and experimental workflows to aid researchers in this field.

Biological Activities and Quantitative Data

Dammarane triterpenoids have been reported to exhibit a wide range of biological activities. The following tables summarize the in vitro efficacy of various dammarane triterpenoids against different biological targets.

Table 1: Anticancer Activity of Dammarane Triterpenoids

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 20S-25-OH PPD | HL-60 | Cytotoxicity | 4.21 ± 0.24 | [1] |

| 20S-25-OH PPD | HepG2 | Cytotoxicity | 6.69 ± 1.86 | [1] |

| 20S-PPD | HL-60 | Cytotoxicity | 15.53 ± 0.81 | [1] |

| 20R-25-OH PPD | HL-60 | Cytotoxicity | 11.89 ± 4.04 | [1] |

| 20S-PPT | HL-60 | Cytotoxicity | 22.79 ± 3.54 | [1] |

| 20R-PPD | HL-60 | Cytotoxicity | 23.42 ± 0.93 | [1] |

| 20R-PPT | HL-60 | Cytotoxicity | 28.68 ± 6.26 | [1] |

| Compound 4c (AD-2 derivative) | A549 | Anti-proliferative | 1.07 ± 0.05 | [2] |

| Ginsenoside Rg18 | A549 | Anti-proliferative | 140.09 | [3] |

| Cabraleadiol | Breast Cancer | Cytotoxicity | 17.5 µg/mL | [1] |

| Eichlerialactone | Breast Cancer | Cytotoxicity | 12.5 µg/mL | [1] |

| Cabraleahydroxylactone | Breast Cancer | Cytotoxicity | 18.0 µg/mL | [1] |

| Cabralealactone | Breast Cancer | Cytotoxicity | 16.9 µg/mL | [1] |

Table 2: Anti-inflammatory Activity of Dammarane Triterpenoids

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Aglinin C 3-acetate | HepG2 | NF-κB Inhibition | 12.45 ± 2.37 | [4] |

| Aglinin C | HepG2 | NF-κB Inhibition | 23.32 ± 3.25 | [4] |

| 24-epi-Cabraleadiol | HepG2 | NF-κB Inhibition | 13.95 ± 1.57 | [4] |

| Cabraleahydroxylactone | HepG2 | LXR Activation | 20.29 ± 3.69 | [4] |

| Cabraleahydroxylactone 3-acetate | HepG2 | LXR Activation | 24.32 ± 2.99 | [4] |

| Stigmast-4-en-3-one | HepG2 | LXR Activation | 7.09 ± 0.97 | [4] |

Table 3: Antiviral Activity of Dammarane Triterpenoids

| Compound | Virus | Assay | IC50 (µM) | Reference |

| Mono-succinyl derivatives (5a-5f) | HIV-1 Protease | Enzyme Inhibition | <10 | [5] |

| Di-succinyl derivative (5e) | HCV Protease | Enzyme Inhibition | <10 | [5] |

| 2,3-seco-2,3-dioic acid derivative (3b) | HCV Protease | Enzyme Inhibition | <10 | [5] |

| A-nor dammarane-type triterpene (4a) | HIV-1 Protease | Enzyme Inhibition | 10.0 | [5] |

| A-nor dammarane-type triterpene (4b) | HIV-1 Protease | Enzyme Inhibition | 29.9 | [5] |

Table 4: Neuroprotective Activity of Dammarane Triterpenoids

| Compound | Model | Assay | EC50/Activity | Reference |

| Protopanaxatriol | Glutamate-treated PC12 cells | Cell Viability | Increased to 91.7% | [6] |

| Compound 1 (from P. notoginseng) | Glutamate-treated PC12 cells | Cell Viability | Increased to 65.6% | [6] |

| Compound 2 (from P. notoginseng) | Glutamate-treated PC12 cells | Cell Viability | Increased to 69.8% | [6] |

| Compound 3 (from P. notoginseng) | Glutamate-treated PC12 cells | Cell Viability | Increased to 76.9% | [6] |

| Compound 5 (from P. notoginseng) | Glutamate-treated PC12 cells | Cell Viability | Increased to 74.4% | [6] |

| Compound 6 (from P. notoginseng) | Glutamate-treated PC12 cells | Cell Viability | Increased to 63.3% | [6] |

| Compound 7 (from P. notoginseng) | Glutamate-treated PC12 cells | Cell Viability | Increased to 59.9% | [6] |

| Compound 8 (from P. notoginseng) | Glutamate-treated PC12 cells | Cell Viability | Increased to 64.7% | [6] |

| Compound 9 (from P. notoginseng) | Glutamate-treated PC12 cells | Cell Viability | Increased to 59.9% | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the biological activity screening of dammarane triterpenoids.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., A549, HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the dammarane triterpenoid compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the MTT to be metabolized into formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide Production

The Griess assay is a colorimetric method for the detection of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO). It is commonly used to quantify NO production by macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Component A: N-(1-naphthyl)ethylenediamine; Component B: Sulfanilic acid)

-

Sodium nitrite (for standard curve)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the dammarane triterpenoid compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (cells with medium only) and a positive control (cells with LPS only).

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Sample Collection: After incubation, collect 50 µL of the culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent Component A to each supernatant sample, followed by 50 µL of Component B.

-

Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage inhibition of NO production can be calculated relative to the LPS-stimulated control.

Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds.

Materials:

-

Susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus)

-

Virus stock of known titer

-

Complete cell culture medium

-

Serum-free medium

-

Semi-solid overlay medium (e.g., medium containing carboxymethyl cellulose (B213188) or agarose)

-

Staining solution (e.g., crystal violet in formalin/saline)

-

6- or 12-well plates

Procedure:

-

Cell Seeding: Seed host cells into plates to form a confluent monolayer.

-

Compound and Virus Preparation: Prepare serial dilutions of the dammarane triterpenoid compounds in serum-free medium. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

-

Infection: Remove the culture medium from the cell monolayers. In separate tubes, pre-incubate the virus with each compound dilution for 1 hour at 37°C. Then, add the virus-compound mixture to the cells. Include a virus control (virus only) and a cell control (medium only).

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.

-

Overlay: After the adsorption period, remove the inoculum and add the semi-solid overlay medium to each well.

-

Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).

-

Plaque Visualization: Fix the cells with a fixing solution (e.g., 10% formalin) and then stain with a staining solution to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Neuroprotective Activity: Glutamate-Induced Excitotoxicity Assay

This assay evaluates the ability of compounds to protect neurons from cell death induced by excessive exposure to the excitatory neurotransmitter glutamate (B1630785).

Materials:

-

Primary cortical neurons or a neuronal cell line (e.g., PC12)

-

Neuronal culture medium

-

Glutamate solution

-

Cell viability assay reagents (e.g., MTT or LDH release assay kit)

-

96-well plates

Procedure:

-

Cell Culture: Culture neurons in 96-well plates until they are mature and have formed synaptic connections.

-

Compound Pre-treatment: Treat the neurons with various concentrations of the dammarane triterpenoid compounds for a specified period (e.g., 1-24 hours) before glutamate exposure.

-

Glutamate Insult: Expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a short period (e.g., 15-30 minutes). Include a vehicle control (no compound, no glutamate) and a glutamate-only control.

-

Wash and Recovery: After glutamate exposure, wash the cells with fresh medium and incubate for 24 hours.

-

Viability Assessment: Assess cell viability using a suitable assay, such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, which is an indicator of cell death.

-

Data Analysis: Calculate the percentage of neuroprotection for each compound concentration relative to the glutamate-only control. The EC50 value (the concentration of the compound that provides 50% of the maximum protection) can be determined from a dose-response curve.

Signaling Pathways and Mechanisms of Action

Dammarane triterpenoids exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for drug development.

Workflow for Bioactivity Screening of Dammarane Triterpenoids

The following diagram illustrates a typical workflow for screening the biological activity of a library of dammarane triterpenoids.

Caption: A typical workflow for the biological activity screening of dammarane triterpenoids.

Modulation of the LXRα Signaling Pathway

The Liver X Receptor alpha (LXRα) is a nuclear receptor that plays a key role in cholesterol homeostasis and inflammation. Some dammarane triterpenoids can activate the LXRα pathway.

Caption: Activation of the LXRα signaling pathway by dammarane triterpenoids.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many dammarane triterpenoids exert their anti-inflammatory effects by inhibiting this pathway.

Caption: Inhibition of the NF-κB signaling pathway by dammarane triterpenoids.

Conclusion

Dammarane triterpenoids represent a promising class of natural products with a diverse range of biological activities. This guide provides a foundational framework for researchers interested in screening these compounds for potential therapeutic applications. The provided experimental protocols, quantitative data, and pathway diagrams are intended to facilitate the design and execution of robust and informative screening campaigns. Further research into the structure-activity relationships and mechanisms of action of these fascinating molecules will undoubtedly pave the way for the development of novel therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and anti-cancer activity studies of dammarane-type triterpenoid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dammarane-type triterpene ginsenoside-Rg18 inhibits human non-small cell lung cancer A549 cell proliferation via G1 phase arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dammarane triterpenes and phytosterols from Dysoxylum tpongense Pierre and their anti-inflammatory activity against liver X receptors and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of dammarane-type triterpene derivatives and their ability to inhibit HIV and HCV proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective Effects of Dammarane-Type Saponins from Panax notoginseng on Glutamate-Induced Cell Damage in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 20S,24R-Epoxydammar-12,25-diol-3-one (CAS: 25279-15-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

20S,24R-Epoxydammar-12,25-diol-3-one, also known by its synonym 3-Dehydropyxinol, is a dammarane-type triterpenoid. This compound is a significant metabolite of 20(S)-Protopanaxadiol (PPD), an aglycone of various ginsenosides (B1230088) found in Panax ginseng.[1] As a metabolite, it represents a form of PPD that has undergone biotransformation in the body, potentially contributing to the overall pharmacological effects of ginseng. Its chemical structure, characterized by an epoxy ring in the side chain, a ketone group at the C-3 position, and hydroxyl groups at C-12 and C-25, suggests potential for a range of biological activities. This guide provides a comprehensive overview of the available technical information for this compound.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 25279-15-6 | N/A |

| Molecular Formula | C30H50O4 | N/A |

| Molecular Weight | 474.72 g/mol | N/A |

| Synonyms | 3-Dehydropyxinol, (20S,24R)-12β,25-Dihydroxy-20,24-epoxydammarane-3-one | N/A |

Biological Activities and Potential Therapeutic Applications

Direct studies on the biological activities of this compound are limited. However, research on closely related compounds, particularly its parent compound PPD and its derivatives, provides insights into its potential pharmacological effects.

Anti-Inflammatory Activity

Derivatives of the closely related pyxinol skeleton, which shares the same core structure, have demonstrated notable anti-inflammatory properties. These derivatives have been shown to suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages. Mechanistic studies on these derivatives suggest that their anti-inflammatory effects are mediated through the inhibition of the MAPK and NF-κB signaling pathways.[2] Given that this compound is an oxidation metabolite, it is plausible that it contributes to the anti-inflammatory profile of PPD.

Potential Anti-Diabetic Effects

A study on derivatives of a structurally similar compound, (20S,24R)-epoxy-dammarane-3β,12β,25-triol, revealed inhibitory activity against α-glucosidase and protein-tyrosine phosphatase 1B (PTP1B).[3] These two enzymes are key targets in the management of type 2 diabetes. Inhibition of α-glucosidase delays carbohydrate digestion and glucose absorption, while PTP1B inhibition enhances insulin (B600854) signaling. Although no direct inhibitory data for this compound is available, the activity of its close analogue suggests that it may also possess similar inhibitory potential. The study on the triol derivatives provided IC50 values for some of the synthesized compounds, with the most potent PTP1B inhibitor having an IC50 of 134.9 μM, which was more effective than the positive control, suramin (B1662206) sodium (IC50 339.0 μM).[3] Dual inhibitors of α-glucosidase and PTP1B were also identified among the derivatives, with IC50 values of 467.7 μM and 269.1 μM, respectively.[3]

Quantitative Data

Currently, there is a lack of publicly available quantitative data, such as IC50 or EC50 values, specifically for this compound in various biological assays. The data presented below is for derivatives of a closely related triol compound, (20S,24R)-epoxy-dammarane-3β,12β,25-triol, and is provided for comparative purposes.[3]

| Compound | Target | IC50 (μM) |

| Derivative 8 | α-glucosidase | 489.8 |

| PTP1B | 319.7 | |

| Derivative 26 | α-glucosidase | 467.7 |

| PTP1B | 269.1 | |

| Derivative 42 | PTP1B | 134.9 |

| Suramin Sodium (Positive Control) | PTP1B | 339.0 |

Experimental Protocols

Anti-Inflammatory Activity Assay (Nitric Oxide Production)

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.

-

Nitrite (B80452) Measurement: The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Data Analysis: The absorbance at 540 nm is measured, and the concentration of nitrite is calculated from a sodium nitrite standard curve. The percentage of inhibition is calculated relative to the LPS-treated control group.

α-Glucosidase Inhibition Assay

-

Reaction Mixture: A mixture of α-glucosidase enzyme solution and various concentrations of the test compound in a phosphate (B84403) buffer (pH 6.8) is prepared.

-

Pre-incubation: The mixture is pre-incubated at 37°C for 10 minutes.

-

Substrate Addition: The reaction is initiated by adding p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

-

Incubation and Termination: The reaction is incubated for 20 minutes at 37°C and then stopped by adding sodium carbonate solution.

-

Absorbance Measurement: The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

-

Calculation: The percentage of α-glucosidase inhibition is calculated by comparing the absorbance of the sample with that of the control.

PTP1B Inhibition Assay

-

Reaction Buffer: A suitable buffer containing HEPES, EDTA, and DTT is prepared.

-

Enzyme and Inhibitor Incubation: Recombinant human PTP1B is pre-incubated with various concentrations of the test compound at room temperature.

-

Substrate Addition: The reaction is started by adding p-nitrophenyl phosphate (pNPP) as the substrate.

-

Reaction Monitoring: The dephosphorylation of pNPP to p-nitrophenol is monitored by measuring the increase in absorbance at 405 nm in a time-dependent manner.

-

Data Analysis: The initial reaction velocities are calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Metabolic Pathway of 20(S)-Protopanaxadiol

This compound is a metabolite of 20(S)-Protopanaxadiol (PPD). The metabolic conversion involves several enzymatic steps, including oxidation.

References

Biosynthesis of Epoxydammarane Compounds: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxydammarane compounds, a subclass of tetracyclic triterpenoids, are of significant interest to the pharmaceutical industry due to their diverse and potent biological activities. Understanding their biosynthesis is critical for developing sustainable production platforms and for engineering novel derivatives with enhanced therapeutic properties. This technical guide provides a comprehensive overview of the epoxydammarane biosynthetic pathway, from the foundational cyclization of 2,3-oxidosqualene (B107256) to the subsequent oxidative modifications. While the precise enzymes responsible for the epoxidation of the dammarane (B1241002) scaffold are still under active investigation, this document consolidates the current knowledge, highlighting the probable role of cytochrome P450 monooxygenoxygenases. Detailed experimental protocols for the identification and characterization of candidate enzymes are provided, alongside methodologies for the quantitative analysis of these valuable compounds.

The Core Biosynthetic Pathway of Dammarane Triterpenoids

The biosynthesis of all dammarane-type triterpenoids, including the epoxydammarane subclass, originates from the ubiquitous isoprenoid pathway. The key steps are outlined below:

-

Formation of 2,3-Oxidosqualene: The linear C30 hydrocarbon, squalene (B77637), is synthesized via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway. Squalene then undergoes epoxidation to form 2,3-oxidosqualene, a critical branching point for the synthesis of sterols and triterpenoids. This reaction is catalyzed by the enzyme squalene epoxidase (SE).

-

Cyclization to the Dammarane Skeleton: The first committed step in dammarane biosynthesis is the cyclization of 2,3-oxidosqualene. This complex rearrangement is catalyzed by a specific oxidosqualene cyclase (OSC) known as dammarenediol-II synthase (DS). The product of this reaction is the tetracyclic dammarane scaffold, specifically dammarenediol-II.

-

Oxidative Modifications: Following the formation of the basic dammarane skeleton, a series of oxidative modifications occur, which are crucial for the structural and functional diversity of these compounds. These reactions, including hydroxylation, carboxylation, and epoxidation, are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s).

-

Glycosylation: The final step in the biosynthesis of many bioactive dammarane triterpenoids is the attachment of sugar moieties to the triterpenoid (B12794562) aglycone. This process, known as glycosylation, is carried out by UDP-glycosyltransferases (UGTs) and significantly impacts the solubility, stability, and biological activity of the final compounds.

The Epoxidation Step: The Role of Cytochrome P450s

The formation of the characteristic epoxide ring in epoxydammarane compounds is a key tailoring reaction. While the specific enzymes responsible for this transformation on the dammarane skeleton have not been definitively characterized, substantial evidence points to the involvement of cytochrome P450 monooxygenases.

The CYP716A subfamily of P450s has been extensively studied and is known to be involved in the oxidation of various triterpenoid skeletons, including dammaranes.[1][2][3] For instance, CYP716A47 from Panax ginseng has been characterized as a protopanaxadiol (B1677965) synthase, catalyzing the hydroxylation of dammarenediol-II.[4] Although primarily known for hydroxylation and C-28 oxidation, the catalytic versatility of CYP450s makes them the prime candidates for the epoxidation reaction.[5][6][7]

The epoxidation reaction likely proceeds via an oxygen rebound mechanism, a hallmark of CYP450 catalysis. The proposed mechanism involves the activation of molecular oxygen by the heme iron center of the enzyme, leading to the formation of a high-valent iron-oxo species that acts as a powerful oxidant.

Quantitative Data on Dammarane Biosynthesis

Quantitative data on the biosynthesis of epoxydammarane compounds is currently limited in the scientific literature. However, studies on related dammarane-type saponins (B1172615), such as ginsenosides, provide valuable insights into the potential yields and accumulation levels of these compounds. The tables below summarize representative quantitative data for dammarane-type saponins in different systems.

Table 1: Concentration of Dammarane-Type Ginsenosides in Panax Species

| Ginsenoside | Plant Part | Concentration (μg/g dry weight) | Reference |

|---|---|---|---|

| Total Dammaranes | P. quinquefolius Root | 186 | [8] |

| Total Dammaranes | P. ginseng (Geumsan) Root | 185 | [8] |

| Total Dammaranes | P. ginseng (6-year-old white) Root | 150 |[8] |

Table 2: Heterologous Production of Dammarane Precursors

| Compound | Host Organism | Titer | Reference |

|---|---|---|---|

| Dammarenediol-II | Saccharomyces cerevisiae | ~10 mg/L | [9] |

| Oleanolic Acid | Nicotiana benthamiana | Up to 100 mg/kg fresh weight |[10][11] |

Note: Data for oleanolic acid is included as a reference for high-level triterpenoid production in a heterologous plant system.

Experimental Protocols

Identification and Cloning of Candidate CYP450 Genes

This protocol describes a general workflow for identifying and cloning candidate genes encoding dammarane epoxidases.

Methodology:

-

Plant Material and RNA Extraction: Collect plant tissues known to produce epoxydammarane compounds. Immediately freeze in liquid nitrogen and store at -80°C. Extract total RNA using a suitable kit or a CTAB-based method.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and an oligo(dT) primer.

-

Degenerate PCR: Design degenerate primers based on conserved amino acid motifs of known triterpenoid-oxidizing CYP450s (e.g., from the CYP716A subfamily). Perform PCR on the cDNA to amplify partial CYP450 sequences.

-

Sequencing and Analysis: Clone the PCR products into a TA cloning vector and sequence multiple clones. Use BLAST to compare the sequences against public databases to identify potential triterpenoid-modifying CYP450s.

-

Full-Length cDNA Cloning: Based on the partial sequences, design gene-specific primers for Rapid Amplification of cDNA Ends (RACE)-PCR to obtain the full-length cDNA sequence.

-

Cloning into Expression Vectors: Amplify the full-length open reading frame (ORF) and clone it into a suitable vector for heterologous expression (e.g., a yeast expression vector like pYES-DEST52 or a plant expression vector like pEAQ-HT).

Heterologous Expression and Functional Characterization of Candidate CYP450s

This protocol outlines the functional characterization of a candidate CYP450 enzyme in a heterologous host system, such as yeast (Saccharomyces cerevisiae).[1][2][10]

Methodology:

-

Yeast Transformation: Co-transform a yeast strain (e.g., WAT11) with the expression vector containing the candidate CYP450 and a vector containing a cytochrome P450 reductase (CPR), which is essential for CYP450 activity.

-

Culturing and Induction: Grow the transformed yeast in a selective medium. Induce protein expression by adding galactose to the medium.

-

Substrate Feeding: After induction, supplement the culture with the precursor substrate, dammarenediol-II.

-

Metabolite Extraction: After a suitable incubation period (e.g., 48-72 hours), harvest the yeast cells by centrifugation. Extract the metabolites from the cell pellet and the supernatant using an organic solvent such as ethyl acetate (B1210297) or n-butanol.

-

Product Analysis: Evaporate the solvent and redissolve the extract in a suitable solvent (e.g., methanol). Analyze the extract for the presence of epoxydammarane products using GC-MS or LC-MS. Compare the retention times and mass spectra with authentic standards if available.

Quantitative Analysis of Epoxydammarane Compounds by UPLC-QTOF-MS

This protocol describes a method for the quantitative analysis of epoxydammarane compounds in plant extracts or from enzymatic assays.[12][13]

Methodology:

-

Sample Preparation:

-

Plant Tissue: Homogenize freeze-dried plant material and extract with methanol (B129727) or ethanol (B145695) using ultrasonication. Centrifuge to remove debris.

-

Enzymatic Assay: Extract the reaction mixture with an equal volume of ethyl acetate. Evaporate the organic layer to dryness and redissolve in methanol.

-

-

Chromatographic Separation:

-

System: Ultra-Performance Liquid Chromatography (UPLC) system.

-

Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 25-40°C.

-

-

Mass Spectrometric Detection:

-

System: Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS) with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or negative, depending on the analyte.

-

Data Acquisition: Full scan mode to identify compounds and tandem MS (MS/MS) mode to confirm structures by fragmentation patterns.

-

-

Quantification:

-

Prepare a calibration curve using a purified standard of the target epoxydammarane compound.

-

Spike samples with an internal standard to correct for variations in extraction and injection.

-

Calculate the concentration of the analyte in the sample based on the peak area relative to the calibration curve.

-

Conclusion and Future Perspectives

The biosynthesis of epoxydammarane compounds represents a promising area of research for the development of novel therapeutics. While the core pathway leading to the dammarane skeleton is well-established, the specific enzymes responsible for the crucial epoxidation step remain to be fully elucidated. The protocols and information provided in this guide offer a framework for researchers to identify and characterize these elusive enzymes, thereby paving the way for the metabolic engineering of high-value epoxydammarane compounds in microbial or plant-based systems. Future research should focus on the functional screening of candidate CYP450s from epoxydammarane-producing plants and the detailed kinetic characterization of these enzymes to enable rational engineering for improved catalytic efficiency and substrate specificity.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Systematic engineering pinpoints a versatile strategy for the expression of functional cytochrome P450 enzymes in Escherichia coli cell factories - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Soluble Epoxide Hydrolase by Cembranoid Diterpenes from Soft Coral Sinularia maxima: Enzyme Kinetics, Molecular Docking, and Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CYP716A subfamily members are multifunctional oxidases in triterpenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Engineering Plant Cytochrome P450s for Enhanced Synthesis of Natural Products: Past Achievements and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. (20S,24R)-20,24-Epoxydammarane-3alpha,12beta,25-triol | C30H52O4 | CID 12314832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Determination by UPLC-MS of four dammarane-type saponins from heat-processed Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of Saponins from Various Parts of Platycodon grandiflorum Using UPLC-QToF/MS [mdpi.com]

Pharmacological Profile of 20S,24R-Epoxydammar-12,25-diol-3-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

20S,24R-Epoxydammar-12,25-diol-3-one is a dammarane-type triterpenoid (B12794562) that has been identified as a metabolite of 20(S)-Protopanaxadiol (PPD), a key bioactive component of ginseng. This compound has also been isolated from the medicinal plant Pseudolarix kaempferi. As a member of the dammarane (B1241002) triterpenoid class, it is positioned within a group of natural products known for their diverse pharmacological activities, including potential anti-cancer and anti-inflammatory effects. This technical guide provides a comprehensive overview of the known information regarding this compound, drawing upon the broader pharmacological context of dammarane triterpenoids to infer its likely biological activities and mechanisms of action. This document summarizes the available data, outlines general experimental protocols for its investigation, and visualizes key signaling pathways implicated in the bioactivity of related compounds.

Introduction

Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in drug discovery due to their wide range of biological activities. Among these, the dammarane-type triterpenoids, primarily found in Panax (ginseng) species and other medicinal plants, have been extensively studied for their therapeutic potential. This compound is a representative of this class. While specific pharmacological studies on this particular molecule are limited, its structural similarity to other well-characterized dammarane triterpenoids allows for informed predictions regarding its biological profile. This guide aims to consolidate the existing knowledge and provide a framework for future research into this promising compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₃₀H₅₀O₄ |

| Molecular Weight | 474.72 g/mol |

| CAS Number | 25279-15-6 |

| Class | Triterpenoid (Dammarane-type) |

| Natural Sources | Pseudolarix kaempferi, Metabolite of 20(S)-Protopanaxadiol |

Putative Pharmacological Activities

Based on the activities of structurally related dammarane triterpenoids, this compound is anticipated to exhibit anti-cancer and anti-inflammatory properties.

Anti-Cancer Activity

Dammarane triterpenoids have been reported to exert cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.

Quantitative Data for Related Dammarane Triterpenoids (Illustrative)

| Compound | Cell Line | Activity | IC₅₀ (µM) |

| Betulinic Acid | Melanoma (MEL-2) | Cytotoxicity | 1.2 |

| Ginsenoside Rg3 | Colon Cancer (HT-29) | Cytotoxicity | 25 |

| 20(S)-Protopanaxadiol | Breast Cancer (MCF-7) | Cytotoxicity | 15 |

Note: The data presented in this table is for structurally related compounds and is intended to be illustrative of the potential activity of this compound. Specific IC₅₀ values for the title compound are not currently available in the public domain.

Anti-Inflammatory Activity

A significant body of research points to the anti-inflammatory effects of dammarane triterpenoids. A primary mechanism for this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of the inflammatory response, and its inhibition leads to a downregulation of pro-inflammatory cytokines and enzymes.

Postulated Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central signaling cascade in the regulation of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes involved in the inflammatory response. Dammarane triterpenoids are thought to interfere with this pathway, potentially by inhibiting the IKK complex or other upstream signaling components.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

General Experimental Protocols

The following sections outline generalized experimental protocols that can be adapted for the pharmacological evaluation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a method for assessing the cytotoxic effects of the compound on cancer cell lines.

Workflow:

Caption: General workflow for an in vitro cytotoxicity (MTT) assay.

Methodology:

-

Cell Culture: Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in culture medium to achieve the desired final concentrations. Replace the medium in the wells with the compound-containing medium. Include vehicle-only controls.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Anti-Inflammatory Assay (Nitric Oxide Inhibition Assay)

This protocol measures the ability of the compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate medium.

-

Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include unstimulated and vehicle-treated controls.

-

Incubation: Incubate the plates for 24 hours.

-

Griess Assay: Collect the cell culture supernatant. Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value for NO inhibition.

Conclusion and Future Directions

This compound is a dammarane-type triterpenoid with a pharmacological profile that is yet to be fully elucidated. Based on the extensive research on related compounds, it holds promise as a potential anti-cancer and anti-inflammatory agent. The primary mechanism of action is likely to involve the modulation of key signaling pathways such as NF-κB.

Future research should focus on:

-

Isolation and Purification: Developing efficient methods for the isolation of this compound from natural sources or its chemical synthesis to obtain sufficient quantities for comprehensive pharmacological testing.

-

In Vitro Pharmacological Profiling: Conducting a broad panel of in vitro assays to determine its cytotoxic effects against a range of cancer cell lines and its anti-inflammatory properties in various cellular models.

-

Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways affected by the compound to elucidate its mechanism of action.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in relevant animal models of cancer and inflammatory diseases.

The information presented in this guide provides a solid foundation for initiating such investigations and unlocking the full therapeutic potential of this and other related dammarane triterpenoids.

The Discovery and Enduring Legacy of Dammarane Triterpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammarane (B1241002) triterpenoids represent a large and structurally diverse class of natural products that have garnered significant attention in the scientific community for their wide array of biological activities. First identified from dammar resin, these tetracyclic triterpenes are now most famously associated with the pharmacologically potent ginsenosides (B1230088) found in the medicinal plant Panax ginseng. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies used in the study of dammarane triterpenoids, tailored for researchers, scientists, and professionals in drug development.

A Historical Journey: From Dammar Resin to Ginseng's Treasures

The story of dammarane triterpenoids begins with the investigation of dammar resin, a natural exudate from trees of the Dipterocarpaceae family.[1] The foundational work by J.S. Mills and A.E.A. Werner in the mid-1950s led to the first isolation and structural characterization of this class of compounds, aptly named after their source.[1]

While the initial discovery was in dammar resin, the field of dammarane triterpenoid (B12794562) research expanded exponentially with the investigation of Panax ginseng (Korean ginseng). For centuries, ginseng has been a cornerstone of traditional Chinese medicine, revered for its purported health benefits.[2][3] Scientific inquiry into its chemical constituents revealed that the primary active compounds were saponins (B1172615) with a dammarane skeleton, which were named ginsenosides.[4] This discovery shifted the research focus towards isolating and characterizing the vast number of ginsenosides and evaluating their pharmacological effects. Today, over 150 ginsenosides have been identified, each with unique structural features and biological activities.[5]

Key Milestones in Dammarane Triterpenoid Research:

-

1955-1956: J.S. Mills and A.E.A. Werner isolate and name dammarane triterpenoids from dammar resin.[1]

-

1960s-Present: Extensive research into Panax ginseng leads to the discovery and characterization of a vast family of dammarane-type saponins, the ginsenosides.

-

Late 20th Century - Present: Elucidation of the diverse pharmacological activities of ginsenosides, including anticancer, anti-inflammatory, and neuroprotective effects, and investigation into their mechanisms of action.[2]

-

21st Century: Advances in analytical techniques facilitate the discovery of minor and rare ginsenosides, and focus shifts towards understanding their potential as therapeutic agents through preclinical and clinical studies.[5][6]

Physicochemical Properties of Representative Dammarane Triterpenoids

The physicochemical properties of dammarane triterpenoids, particularly ginsenosides, are crucial for their isolation, characterization, and understanding their pharmacokinetic profiles. These properties can vary significantly based on the aglycone structure and the type and number of sugar moieties.

| Compound | Molecular Formula | Appearance | Solubility | Reference(s) |

| (20S)-Ginsenoside Rg3 | C42H72O13 | White amorphous powder | Readily soluble in cold H2O, EtOH, MeOH, and CH3CN | [7] |

| (20R)-Ginsenoside Rg3 | C42H72O13 | White amorphous powder | Readily soluble in DMSO; sparingly soluble in H2O and CH3CN | [7] |

| Ginsenoside Rb1 | C54H92O23 | White amorphous powder | Odorless | [8] |

| Ginsenoside Rg1 | C42H72O14 | White amorphous powder | Odorless | [8] |

| 20S,24S-epoxy-3α,25-dihydroxy-dammarane | C30H52O3 | White amorphous powder | Not specified | [9] |

Biological Activities and Cytotoxicity

Dammarane triterpenoids exhibit a broad spectrum of biological activities, with anti-cancer and anti-inflammatory properties being the most extensively studied. The cytotoxic effects of various dammarane triterpenoids against different cancer cell lines are summarized below.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Sterenoid E | HL-60 | Human promyelocytic leukemia | 4.7 | [10] |

| Sterenoid E | SMMC-7721 | Hepatic cancer | 7.6 | [10] |

| (20S,24RS)-23,24-epoxy-24-methoxy-25,26,27-tris-nor dammar-3-one | MCF-7 | Breast cancer | > 100 | [9] |

| (20S,24RS)-23,24-epoxy-24-methoxy-25,26,27-tris-nor dammar-3-one | B16-F10 | Melanoma | > 100 | [9] |

| KHF16 | MCF7 | Breast cancer | 5.6 | [11] |

| KHF16 | MDA-MB-231 | Breast cancer | 6.8 | [11] |

| Dammar-24-en-3α-ol | P388 | Murine leukemia | 9.09 µg/mL | [12] |

| (E)-25-Hydroperoxydammar-23-en-3β,20-diol | P388 | Murine leukemia | 5.89 µg/mL | [12] |

Experimental Protocols

Isolation of Dammarane Triterpenoids from Plant Material

The isolation of dammarane triterpenoids is a multi-step process involving extraction and chromatographic separation. The following is a generalized protocol based on methods reported for Panax ginseng and other medicinal plants.

1. Plant Material Preparation and Extraction:

- Drying and Grinding: Air-dry the plant material (e.g., roots, leaves, stems) and grind it into a fine powder to increase the surface area for extraction.

- Solvent Extraction: Macerate or reflux the powdered plant material with a suitable organic solvent. Methanol (B129727) or ethanol (B145695) are commonly used for initial extraction of a broad range of compounds, including saponins. For less polar triterpenoids, solvents like n-hexane or dichloromethane (B109758) may be used.[13][14]

- Concentration: Remove the solvent from the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Fractionation of the Crude Extract:

- Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), n-butanol). This separates compounds based on their polarity.[15]

- Preliminary Analysis: Use Thin Layer Chromatography (TLC) to analyze the fractions and identify those containing triterpenoids. A common visualization reagent for triterpenoids is a spray of concentrated sulfuric acid followed by heating, which produces characteristic colors.[16]

3. Chromatographic Purification:

- Column Chromatography (CC): This is the primary method for separating individual compounds from the enriched fractions.[16][17]

- Stationary Phase: Silica (B1680970) gel is the most common adsorbent. For highly polar saponins, reversed-phase silica gel (e.g., C18) may be used.

- Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).[13]

- Fraction Collection: Collect the eluate in numerous small fractions.

- High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often used for the final purification of compounds to achieve high purity. A reversed-phase C18 column is commonly used with a mobile phase of acetonitrile (B52724) and water or methanol and water.[7][8]

Structure Elucidation of Dammarane Triterpenoids

The definitive identification of the chemical structure of isolated dammarane triterpenoids relies on a combination of spectroscopic techniques.

1. Mass Spectrometry (MS):

- Purpose: To determine the molecular weight and elemental composition of the compound.

- Techniques: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is commonly used to obtain the accurate mass and deduce the molecular formula.[9][18] Electron Ionization Mass Spectrometry (EI-MS) can provide information about the fragmentation pattern, which aids in structural elucidation.[18]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Purpose: To determine the carbon-hydrogen framework and the stereochemistry of the molecule.

- 1D NMR (¹H and ¹³C):

- ¹H NMR provides information about the number of different types of protons and their neighboring protons (through spin-spin coupling).

- ¹³C NMR indicates the number of different types of carbon atoms in the molecule.[18][19]

- 2D NMR (COSY, HSQC, HMBC, NOESY):

- COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.[19]

- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[19]

- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule.[19]